2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid

Catalog No.
S14455006
CAS No.
M.F
C9H7ClN4O2
M. Wt
238.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carb...

Product Name

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid

IUPAC Name

2-chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

InChI

InChI=1S/C9H7ClN4O2/c1-14-4-5(3-11-14)6-2-7(8(15)16)13-9(10)12-6/h2-4H,1H3,(H,15,16)

InChI Key

IHAOTDUYODADIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)Cl)C(=O)O

2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom and a 1-methylpyrazole moiety. Its molecular formula is C9H7ClN4O2C_9H_7ClN_4O_2, and it has a molecular weight of approximately 238.63 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceuticals.

The chemical behavior of 2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid is influenced by the presence of the chlorinated pyrimidine structure, which can participate in nucleophilic substitution reactions. The carboxylic acid group allows for further derivatization, enabling reactions such as:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Reaction with amines to form amides.
  • Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid exhibits notable biological activities, particularly in the realm of anti-inflammatory and anti-cancer properties. It has been studied for its ability to inhibit specific enzymes involved in inflammatory processes and cancer cell proliferation. The pyrazole moiety is often associated with enhanced biological activity, making this compound a candidate for further pharmacological studies.

The synthesis of 2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid can be achieved through several methods:

  • Substitution Reactions: Starting from 2-chloro-6-methylpyrimidine-4-carboxylic acid, the introduction of the 1-methylpyrazole group can be performed via nucleophilic substitution.
  • Coupling Reactions: Utilizing coupling agents to link the pyrazole derivative to the pyrimidine framework.
  • Multi-step Synthesis: Involves several reaction steps including protection-deprotection strategies, functional group transformations, and purification processes.

These methods allow for the efficient production of the compound while maintaining high purity levels.

2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid has several applications:

  • Pharmaceutical Development: As an intermediate in the synthesis of drugs targeting inflammatory diseases and cancers.
  • Research: Used as a reference compound in studies exploring new therapeutic agents.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Studies have demonstrated that 2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid interacts with various biological targets, including enzymes involved in metabolic pathways. Its interaction profile suggests potential for inhibiting specific kinases or phosphatases, which are crucial in signal transduction pathways related to inflammation and cancer progression. Further investigations are necessary to elucidate its mechanism of action and potential off-target effects.

Several compounds share structural similarities with 2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid. These include:

Compound NameCAS NumberKey Features
2-Chloro-6-methylpyridine-4-carboxylic acid25462-85-5Lacks pyrazole moiety; simpler structure
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine1993992-17-8Contains an ether functional group
2-Chloro-6-(1H-pyrazolyl) pyrimidine2839856-36-7Similar pyrazole substitution; different position

Uniqueness

The uniqueness of 2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid lies in its specific arrangement of functional groups that enhances its biological activity compared to simpler analogs. The combination of chlorine substitution and the pyrazole ring provides distinct chemical reactivity and biological interactions that are not found in other similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

238.0257532 g/mol

Monoisotopic Mass

238.0257532 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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